molecular formula C18H13N3OS B2428456 3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile CAS No. 338417-88-2

3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile

Cat. No.: B2428456
CAS No.: 338417-88-2
M. Wt: 319.38
InChI Key: XFVSNTJKANPRFA-UHFFFAOYSA-N
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Description

“3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile” is a chemical compound with the molecular formula C18H13N3OS . It is offered by Benchchem for scientific research.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The average mass is 319.380 Da and the monoisotopic mass is 319.077942 Da .

Scientific Research Applications

Synthesis and Structure of Pyridazine Derivatives

  • Synthesis of Pyridazine Derivatives : Reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with nitrogen-containing binucleophilic agents, including hydrazine monohydrate and phenylhydrazine, have been studied. These reactions have led to the formation of various pyridazine derivatives, showcasing the chemical versatility of compounds similar to 3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile (Kosolapova et al., 2013).

Antibacterial Applications

  • Antibacterial Activity of Oxadiazoles and Pyrazoles : Compounds with structures akin to this compound, such as oxadiazoles and pyrazoles, have shown potential antibacterial activities. This indicates the possible application of such compounds in developing new antibacterial agents (Aghekyan et al., 2020).

Biological Activities

  • Anti-Alzheimer and Anti-cox2 Properties : Research on derivatives of pyridazine compounds, including those related to this compound, has shown promising results as potential anti-Alzheimer and anti-cox2 agents. This suggests the therapeutic potential of these compounds in treating neurological and inflammatory conditions (Attaby et al., 2009).

Antifungal and Antitubercular Properties

  • Antimycobacterial Activity : Arylsulfanylpyrazinecarboxylic acid derivatives, closely related to the compound of interest, have been evaluated as potential antifungal agents and antituberculotics. Some of these compounds demonstrated significant activity against Mycobacterium tuberculosis (Jampílek et al., 2007).

Structural Characterization and Pharmaceutical Potential

  • Structural Insights and Pharmaceutical Applications : Structural characterization of compounds similar to this compound has been conducted, revealing potential as dihydrofolate reductase inhibitors. This suggests their potential in pharmaceutical applications, particularly in the context of cancer therapy or as antibacterial agents (Al-Wahaibi et al., 2021).

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-6-phenylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c1-22-15-7-9-16(10-8-15)23-18-14(12-19)11-17(20-21-18)13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVSNTJKANPRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NN=C(C=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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